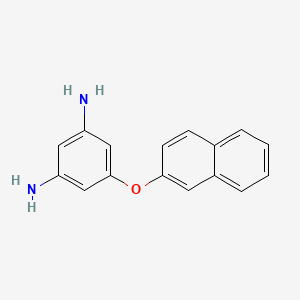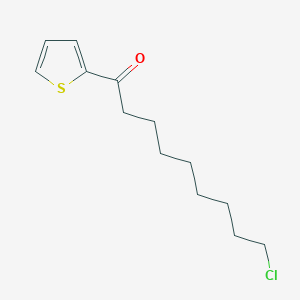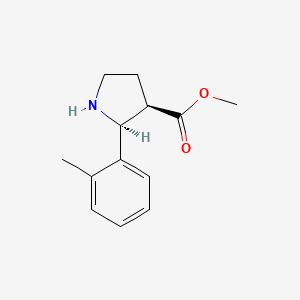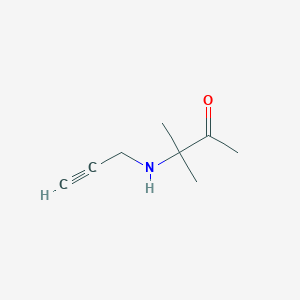
2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” is a chemical entity with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the reaction of specific precursors under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reaction and achieve high yields.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to ensure consistent quality and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic or electrophilic reagents are used depending on the nature of the substituent being introduced or replaced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
Comparison: Compound “2-chloro-{N}'-hydroxy-4,6-dimethylpyridine-3-carboximidamide” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity. These differences make it a valuable compound for specific applications where other compounds may not be suitable.
Propriétés
IUPAC Name |
2-chloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-4-3-5(2)11-7(9)6(4)8(10)12-13/h3,13H,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZZLNAPWPDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=NO)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B7784543.png)

![Ethyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B7784561.png)
![1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE](/img/structure/B7784571.png)


![1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE](/img/structure/B7784595.png)



![2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B7784617.png)

![1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B7784631.png)
